![molecular formula C6H5ClN4O B1435193 4-Chloro-7,8-dihydropteridin-6(5H)-one CAS No. 857225-57-1](/img/structure/B1435193.png)
4-Chloro-7,8-dihydropteridin-6(5H)-one
Overview
Description
Scientific Research Applications
Optimization in Synthesis
Design of experiments (DoE) optimization has been applied to the one-pot synthesis of 4,6-dihydropteridinones, improving conversion from 26% to 74% with significant time reduction while retaining high optical purity. The optimized conditions facilitated the synthesis of a wide variety of analogs with isolated yields up to 95% and enantiomeric excess as high as 98% (Stone et al., 2015).
Novel Synthesis Approaches
A combination of solution-phase and solid-phase chemistry has been employed for the efficient synthesis of substituted 2-amino-7,8-dihydropteridin-6(5H)-ones. This approach utilized solution-phase chemistry for producing two pyrimidine regioisomers, followed by solid-phase chemistry for rapid construction of the substituted system in high overall yield and purity (Metzger et al., 2009).
Antiproliferative Agents Development
Novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives have been synthesized and evaluated as antiproliferative agents, showing promising activities. The most effective compound demonstrated comparable antiproliferative activity to Palbociclib against various cell lines and induced cell cycle arrest at the G2/M phase (Li et al., 2020).
Functionalized 7,8-Dihydropterins Synthesis
Research has focused on synthesizing functionalized blocked 7,8-dihydropteridines to investigate the protein chemistry of enzymes leading to dihydrofolate. This work explored potential affinity chromatography applications and synthesized compounds designed to enhance transport properties (Cameron et al., 1985).
Safety And Hazards
The safety precautions for handling 4-Chloro-7,8-dihydropteridin-6(5H)-one include keeping the substance away from heat, sparks, open flames, and hot surfaces . It should not be sprayed on an open flame or other ignition sources . It should be kept away from clothing and combustible materials . Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire . The container should be kept tightly closed and protected from moisture . It should be handled under inert gas . It should not be subjected to grinding, shock, or friction . Dust, fume, gas, mist, vapors, and spray should not be inhaled . Contact with eyes, skin, or clothing should be avoided .
properties
IUPAC Name |
4-chloro-7,8-dihydro-5H-pteridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c7-5-4-6(10-2-9-5)8-1-3(12)11-4/h2H,1H2,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLVTUVCSHLNGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7,8-dihydropteridin-6(5H)-one | |
CAS RN |
857225-57-1 | |
Record name | 4-chloro-5,6,7,8-tetrahydropteridin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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